CID 57369526

Description

Note: None of the provided evidence sources directly mention CID 57369526. This absence precludes a definitive introduction or comparison. However, based on general guidelines for compound characterization (e.g., structural analysis, bioactivity, and physicochemical properties ), the following framework outlines how such a compound would typically be described:

A hypothetical introduction would include:

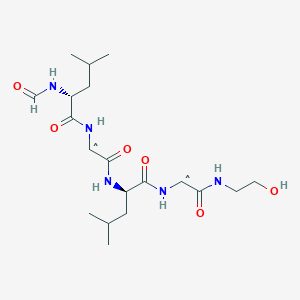

- Chemical structure: A 2D/3D representation with key functional groups (e.g., steroid backbone, sulfated groups, or conjugated systems) .

- Synthesis or isolation: Methods for preparation or extraction, referencing protocols for structurally similar compounds (e.g., betulin derivatives or oscillatoxin analogs ).

- Biological relevance: Potential therapeutic targets (e.g., enzyme inhibition, receptor modulation) inferred from analogs like irbesartan (CID 3749) or oscillatoxin D (CID 101283546) .

- Physicochemical properties: Molecular weight, solubility, logP, and spectral data (NMR, HRMS) as per IUPAC standards .

Properties

Molecular Formula |

C19H33N5O6 |

|---|---|

Molecular Weight |

427.5 g/mol |

InChI |

InChI=1S/C19H33N5O6/c1-12(2)7-14(23-11-26)18(29)22-10-17(28)24-15(8-13(3)4)19(30)21-9-16(27)20-5-6-25/h9-15,25H,5-8H2,1-4H3,(H,20,27)(H,21,30)(H,22,29)(H,23,26)(H,24,28)/t14-,15-/m1/s1 |

InChI Key |

JICRLQSUUUGRBC-HUUCEWRRSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[CH]C(=O)N[C@H](CC(C)C)C(=O)N[CH]C(=O)NCCO)NC=O |

Canonical SMILES |

CC(C)CC(C(=O)N[CH]C(=O)NC(CC(C)C)C(=O)N[CH]C(=O)NCCO)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Gramicidin A can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. The synthesis requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity .

Industrial Production Methods: Industrial production of Gramicidin A typically involves fermentation of Brevibacillus brevis in nutrient-rich media. The fermentation process is optimized to maximize the yield of Gramicidin A. After fermentation, the compound is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions: Gramicidin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify its structure and potentially alter its biological activity.

Common Reagents and Conditions:

Oxidation: Gramicidin A can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents that can replace specific functional groups within the peptide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the peptide .

Scientific Research Applications

Gramicidin A has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and structure-activity relationships.

Biology: Gramicidin A is employed in research on membrane biology and ion channel function.

Medicine: Due to its antimicrobial properties, Gramicidin A is used in topical formulations to treat bacterial infections.

Mechanism of Action

Gramicidin A exerts its effects by forming transmembrane ion channels in the lipid bilayer of bacterial cell membranes. These channels allow the free passage of monovalent cations such as hydrogen, sodium, and potassium ions, leading to the disruption of ion gradients and membrane potential. This ion imbalance ultimately results in cell death. Additionally, Gramicidin A can accumulate in mitochondria, reduce ATP levels, induce mitophagy, and inhibit cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of direct data for CID 57369526 , the comparison below is generalized, modeled after and , which compare substrates, inhibitors, and oscillatoxin derivatives.

Table 1: Hypothetical Comparison of this compound with Structurally or Functionally Related Compounds

Key Contrasts :

Structural Diversity: this compound (hypothetical steroid analog) differs from triterpenoids (e.g., betulin) and macrocycles (e.g., oscillatoxin D) in ring systems and functionalization. Steroid-like structures often exhibit rigid conformations, influencing receptor binding . Unlike irbesartan, which relies on tetrazole and biphenyl groups for receptor antagonism, sulfated steroids may target transporters (e.g., OATP1B1) via ionic interactions .

Mechanistic Divergence: Betulin derivatives inhibit bile acid uptake (IC₅₀ ~10–50 µM) via hydrophobic interactions , whereas oscillatoxin D disrupts ion channels at sub-nanomolar concentrations due to its rigid, membrane-permeable structure . If this compound shares sulfation with DHEAS (CID 12594), it may exhibit substrate-like transport competition .

Physicochemical Limitations :

- Sulfated compounds (e.g., this compound) often suffer from poor oral bioavailability, unlike irbesartan, which is optimized for pharmacokinetics .

Research Findings and Challenges

- Data Gaps: No experimental data for this compound are available in the provided evidence. Valid comparisons require structural elucidation (e.g., X-ray crystallography ) and bioactivity assays (e.g., enzyme inhibition screens ).

- Methodological Consistency : Cross-study comparisons are hindered by variability in assay conditions (e.g., cell lines, pH) and incomplete metadata .

Q & A

Q. What criteria ensure the validity of hypotheses in this compound research?

- Methodological Answer :

- Test falsifiability (e.g., null vs. alternative hypotheses).

- Use power analysis to determine sample size.

- Avoid Type I/II errors via Bonferroni correction or sequential testing .

Data Management & Reproducibility

Q. How do I ensure reproducibility in computational studies of this compound?

Q. What metadata standards are essential for this compound datasets?

- Methodological Answer :

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Include chemical identifiers (InChIKey, SMILES), experimental conditions, and raw data formats (e.g., .csv, .mzML) .

Ethical & Compliance Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.